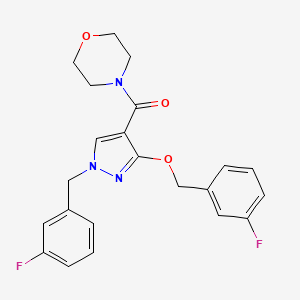
(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C22H21F2N3O3 and its molecular weight is 413.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(morpholino)methanone, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring, morpholine moiety, and fluorobenzyl groups, which contribute to its biological properties.
Research indicates that pyrazole derivatives often act through various biological pathways:
- Inhibition of Enzymatic Activity : Pyrazole compounds have been shown to inhibit enzymes involved in inflammatory pathways. For instance, they may target cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation and pain .
- Modulation of Receptor Activity : Some studies suggest that these compounds can modulate G-protein coupled receptors (GPCRs), influencing signaling pathways related to cell proliferation and survival .
In Vitro Studies
Table 1 summarizes key findings from in vitro studies involving the compound:
In Vivo Studies
In vivo studies have further elucidated the compound's therapeutic potential:
- Anti-inflammatory Effects : In a murine model of acute inflammation, administration of the compound significantly reduced paw swelling and inflammatory cytokine levels compared to control groups .
- Antitumor Activity : The compound demonstrated promising antitumor effects in xenograft models, inhibiting tumor growth by inducing apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the pyrazole ring and substituents on the benzyl groups can significantly affect biological activity:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity, potentially improving cellular uptake and bioavailability.
- Morpholine Linkage : The morpholine group contributes to increased solubility and may enhance interactions with biological targets.
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study on Inflammation :
- A study investigated the effects of the compound on LPS-induced inflammation in mice. Results showed a marked decrease in pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent.
-
Case Study on Cancer Therapy :
- Clinical trials assessing the efficacy of pyrazole derivatives in various cancers reported promising results, particularly in colorectal cancer models where significant tumor regression was observed.
Eigenschaften
IUPAC Name |
[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c23-18-5-1-3-16(11-18)13-27-14-20(22(28)26-7-9-29-10-8-26)21(25-27)30-15-17-4-2-6-19(24)12-17/h1-6,11-12,14H,7-10,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPYJAZFXXFCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














